Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-
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Overview
Description
Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a phenol group and a Schiff base, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]- typically involves the condensation reaction between 2-hydroxybenzaldehyde and an amine derivative. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting Schiff base is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
The major products formed from these reactions include quinones, secondary amines, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Its potential as an antimicrobial and antioxidant agent is being explored in pharmaceutical research.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]- exerts its effects involves the interaction of its phenol and Schiff base groups with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the Schiff base can coordinate with metal ions, influencing enzymatic activity and redox processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxybenzylideneamino)phenol
- 2-(Salicylidenamino)phenol
- 2-Hydroxy-N-(2-hydroxybenzylidene)aniline
Uniqueness
Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]- stands out due to its unique cyclopentyl group, which enhances its steric and electronic properties. This structural feature distinguishes it from other similar compounds and contributes to its specific reactivity and applications .
Properties
CAS No. |
65087-12-9 |
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Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[[2-[(2-hydroxyphenyl)methylideneamino]cyclopentyl]methyliminomethyl]phenol |
InChI |
InChI=1S/C20H22N2O2/c23-19-10-3-1-6-16(19)13-21-12-15-8-5-9-18(15)22-14-17-7-2-4-11-20(17)24/h1-4,6-7,10-11,13-15,18,23-24H,5,8-9,12H2 |
InChI Key |
SQWPYVWIMWPZGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)N=CC2=CC=CC=C2O)CN=CC3=CC=CC=C3O |
Origin of Product |
United States |
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